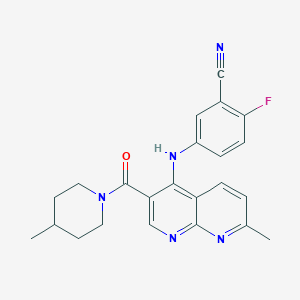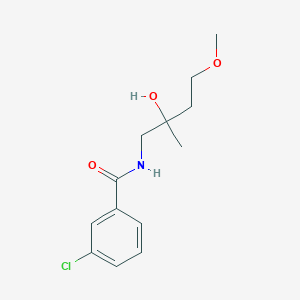
ethyl 4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)benzoate involves multi-step chemical processes. For instance, one study describes a one-pot synthesis technique, leveraging FT-IR, NMR, and density functional method (B3LYP) studies to analyze similar compounds. This approach is indicative of the complex synthetic pathways required to produce such intricate molecules (E. Fereyduni et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using X-ray crystallography and spectroscopic methods. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined through single-crystal X-ray crystallography, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure (I. Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are characterized by their versatility. For instance, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters through pyrolysis showcases the reactive nature of such molecules and their potential for chemical transformations (R. Tanikaga et al., 1984).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as melting points, solubility, and stability, are crucial for understanding their behavior in various environments. These properties are often determined using spectroscopic methods and computational studies to predict behavior in different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for determining the potential applications of these compounds. For example, studies involving molecular docking and biological evaluation of synthesized compounds provide insights into their reactivity and potential as biological agents (A. Fathima et al., 2021).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For instance, research by Sarvaiya, Gulati, and Patel (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities, demonstrated potential antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019). These findings suggest that ethyl 4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)benzoate could be explored for its antimicrobial efficacy.
Heterocyclic Chemistry
The synthesis and study of heterocyclic compounds containing a sulfonamido moiety, as explored by Azab, Youssef, and El-Bordany (2013), highlight the chemical versatility and potential applications of such compounds in creating antibacterial agents (Azab, Youssef, & El-Bordany, 2013). This research underscores the importance of exploring compounds like this compound in the development of new antibacterial agents.
Molecular Docking and Pharmacological Evaluation
Further, the characterization and pharmacological evaluation of new pyridine analogs, as conducted by Patel and Patel (2012), provide a foundation for understanding how modifications to the pyridine core can influence biological activity (Patel & Patel, 2012). This suggests potential avenues for investigating the pharmacological applications of this compound, particularly in terms of its interaction with biological targets.
Spectroscopic Analysis and Material Science
The FT-IR, FT-Raman, and molecular docking study conducted by El-Azab et al. (2016) on a related compound provides insights into the molecular structure, stability, and potential interaction with biological targets (El-Azab et al., 2016). Such studies are crucial for the design and development of new materials and drugs, indicating possible research directions for this compound in material science and pharmaceuticals.
Propriétés
IUPAC Name |
ethyl 4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-2-30-21(27)17-4-6-18(7-5-17)31(28,29)23-12-3-15-25-20(26)9-8-19(24-25)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIGZKLBMLMGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)


![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)


![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)
![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

